2-(4-Bromo-3-chlorophenyl)acetic acid
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Overview
Description
“2-(4-Bromo-3-chlorophenyl)acetic acid” is a chemical compound with the molecular formula C8H6BrClO2 . It is a derivative of acetic acid where the hydrogen atom of the methyl group is replaced by a 4-Bromo-3-chlorophenyl group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a hydrazone derivative, 2-(4-bromophenyl)acetohydrazide, is made by refluxing the methyl ester with hydrazine . Another method involves the reaction of α,β-ethylenic ketones with hydrazine derivatives to form pyrazolines .Molecular Structure Analysis
The molecular structure of “2-(4-Bromo-3-chlorophenyl)acetic acid” consists of a carboxylic acid group (-COOH) attached to a phenyl ring which is substituted at the 4th and 3rd positions by bromine and chlorine atoms respectively .Physical And Chemical Properties Analysis
“2-(4-Bromo-3-chlorophenyl)acetic acid” is a solid at room temperature . It has a molecular weight of 249.49 . The compound’s density is approximately 1.7 g/cm^3, and it has a boiling point of around 326.1°C .Scientific Research Applications
“2-(4-Bromo-3-chlorophenyl)acetic acid” is a chemical compound with the CAS Number: 1261643-24-6 and a molecular weight of 249.49 . It is a solid substance and is stored in a dry room at normal temperature .
2-Chlorophenylacetic acid
This compound has been used in the synthesis of phenylacetoxy cellulosics and its halogenated derivatives .
4-Chlorophenylacetic acid
This compound possesses anticancer properties. It is a novel therapeutic agent which can be useful in prevention or treatment of estrogen-sensitive breast cancer. It acts as a carbon and energy supplement and is degraded by Pseudomonas sp. strain CBS3 .
Safety And Hazards
Future Directions
The future research directions for “2-(4-Bromo-3-chlorophenyl)acetic acid” could involve studying its biological activities, as pyrazole derivatives have shown a wide range of pharmacological properties . Additionally, its potential use in the synthesis of other chemical compounds could be explored .
Relevant Papers Several papers have been published on related compounds. For instance, a paper titled “Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review” discusses the synthesis methods and pharmacological properties of pyrazole derivatives . Another paper titled “Crystal structure of 4-bromo-2-(4-chlorophenyl)-1-methyl-5 …” concludes that a related compound is a propesticide that is activated by the oxidative removal of the N-ethoxymethyl group .
properties
IUPAC Name |
2-(4-bromo-3-chlorophenyl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO2/c9-6-2-1-5(3-7(6)10)4-8(11)12/h1-3H,4H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMGCJLITIJXUAB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)O)Cl)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.49 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromo-3-chlorophenyl)acetic acid | |
CAS RN |
1261643-24-6 |
Source
|
Record name | 2-(4-bromo-3-chlorophenyl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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